molecular formula C18H14F2N2O3 B2924771 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2,6-difluorobenzamide CAS No. 1421525-57-6

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2,6-difluorobenzamide

Cat. No. B2924771
CAS RN: 1421525-57-6
M. Wt: 344.318
InChI Key: AMWWBMDEQKWGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2,6-difluorobenzamide is a chemical compound that has been widely studied in the field of scientific research. This compound has shown promising results in various applications, including medicinal and biochemical research.

Scientific Research Applications

Photostability and Photochemistry

Research on the photochemistry of fluorinated compounds, like some 7-amino-4-quinolone-3-carboxylic acids, demonstrates their potential in studying photostability and phototoxicity. These compounds undergo heterolytic defluorination, which can be a pathway for generating aryl cations in solution. This study highlights the impact of structural modifications on photostability and reaction pathways, which could be relevant for designing compounds with desired photoreactive properties (Fasani et al., 1999).

Polymers and Biodegradation

The development of cascade biodegradable polymers shows the applicability of specific chemical structures in creating materials that degrade in a controlled manner. These polymers, designed with carbamate linkages, degrade through cyclization and elimination reactions, offering insights into designing new materials for medical and environmental applications (Dewit & Gillies, 2009).

Biosensing Applications

A study on a highly sensitive biosensor for the simultaneous determination of glutathione and piroxicam illustrates the role of novel chemical modifications in enhancing biosensor performance. The use of a modified electrode with specific chemical moieties led to potent electron mediating behavior, underlining the importance of chemical structure in developing efficient biosensing technologies (Karimi-Maleh et al., 2014).

Chemical Synthesis and Drug Delivery

Research into cyclization-activated phenyl carbamate prodrug forms for protecting phenols against first-pass metabolism explores the utility of chemical modifications in drug development. This approach aims to enhance the bioavailability of drugs by protecting them from metabolism, which could be a significant consideration in the design of new therapeutic agents (Thomsen & Bundgaard, 1993).

Electropolymerization and Transducers

The synthesis and electropolymerization of phenol and aniline derivatives for use as electrochemical transducers in the development of immunosensors for dengue highlight the role of chemical synthesis in creating specific functionalities for biosensing applications. This research demonstrates how modifications in chemical structure can impact the performance of electrochemical devices (Santos et al., 2019).

properties

IUPAC Name

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c19-13-7-5-8-14(20)16(13)18(24)22-10-3-4-11-25-15-9-2-1-6-12(15)17(21)23/h1-2,5-9H,10-11H2,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWWBMDEQKWGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2,6-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.